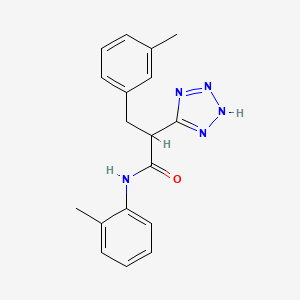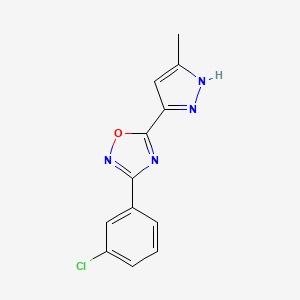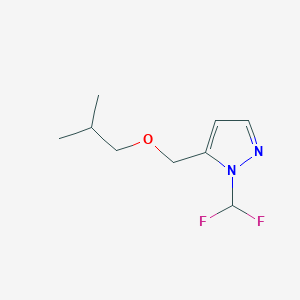
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTTP is a tetrazole derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In one study, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis. Another study showed that N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been studied for its potential as a pain reliever and as an anti-anxiety agent.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it is thought to act on several different pathways in the body. One proposed mechanism is that N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide may also inhibit the activity of other enzymes involved in inflammation and pain, such as phospholipase A2 and lipoxygenase.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to have analgesic properties, meaning that it can reduce pain. N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to have anxiolytic effects, meaning that it can reduce anxiety. Additionally, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been well-characterized using various spectroscopic techniques. Additionally, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for use in various experiments. However, there are also limitations to the use of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide in laboratory experiments. For example, its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration method for N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide.
Orientations Futures
There are several potential future directions for research on N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation and pain. Additionally, more research is needed to determine the optimal dosage and administration method for N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide in different disease models. Finally, the potential anti-cancer effects of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide warrant further investigation, particularly in preclinical and clinical trials. Overall, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide shows promise as a versatile compound with a wide range of potential therapeutic applications.
Méthodes De Synthèse
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzylamine and 3-methylbenzylamine with 5-aminotetrazole. This reaction produces a white crystalline powder that can be purified and characterized using various spectroscopic techniques. Other methods for synthesizing N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide include the reaction of 2-methylbenzoic acid and 3-methylbenzoic acid with 5-aminotetrazole, as well as the reaction of 2-methylbenzyl chloride and 3-methylbenzyl chloride with sodium azide.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-5-8-14(10-12)11-15(17-20-22-23-21-17)18(24)19-16-9-4-3-7-13(16)2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZLOJMQDWKHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2456256.png)
![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)
![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)

![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)



![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2456273.png)
![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2456274.png)